5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
2-(1-(4-chlorophenyl)cyclopentanecarbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyclopentanecarbonyl group, and a dipyrido-pyrimidinone core
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O2/c24-16-5-3-15(4-6-16)23(10-1-2-11-23)22(30)27-12-9-19-18(14-27)21(29)28-13-17(25)7-8-20(28)26-19/h3-8,13H,1-2,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTKKCKSJNBYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-chlorophenyl)cyclopentanecarbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chlorobenzaldehyde with cyclopentanone to form 1-(4-chlorophenyl)cyclopentanecarbonyl chloride. This intermediate is then reacted with 8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-chlorophenyl)cyclopentanecarbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(1-(4-chlorophenyl)cyclopentanecarbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(1-(4-chlorophenyl)cyclopentanecarbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dipyrido-pyrimidinone derivatives and fluorinated aromatic compounds. Examples include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
What sets 2-(1-(4-chlorophenyl)cyclopentanecarbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
The compound 5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one (CAS Number: 2034533-27-0) is a synthetic organic molecule with potential biological activity. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C23H21ClFN3O2
- Molecular Weight: 425.8831 g/mol
- SMILES Notation: Clc1ccc(cc1)C1(CCCC1)C(=O)N1CCc2c(C1)c(=O)n1c(n2)ccc(c1)F
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | 5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
| CAS Number | 2034533-27-0 |
| Molecular Weight | 425.8831 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in various physiological processes.
Enzyme Inhibition
Preliminary studies suggest that this compound may exhibit inhibitory effects on cathepsins, a family of cysteine proteases involved in protein degradation and various cellular processes. Such inhibition can lead to significant therapeutic implications in diseases where cathepsin activity is dysregulated.
Antitumor Activity
Recent investigations have highlighted the potential antitumor properties of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro assays indicated activity against a range of bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens.
Study 1: Antitumor Efficacy in Cell Lines
A recent study evaluated the effects of the compound on human cancer cell lines. The results indicated:
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values:
- MCF-7: 12 µM
- A549: 15 µM
- Mechanism: Induction of apoptosis via caspase activation.
Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus.
Q & A
Q. What are the critical steps in synthesizing this tricyclic compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including cyclization, fluorination, and functional group coupling. Key steps include:
- Cyclopentanecarbonylation : Introducing the 4-chlorophenyl group via Friedel-Crafts acylation under anhydrous conditions (e.g., AlCl₃ catalyst, dichloromethane solvent at 0–5°C) .
- Fluorination : Selective incorporation of the 13-fluoro group using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents, monitored by ¹⁹F NMR to track regioselectivity .
- Tricyclic core assembly : Ring-closing metathesis or [3+2] cycloaddition to form the triazatricyclo framework, requiring inert atmospheres (N₂/Ar) and precise temperature control (60–80°C) . Optimization : Use Design of Experiments (DoE) to vary catalysts, solvents, and temperatures. Monitor purity via HPLC and adjust stoichiometry to minimize byproducts.
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions, coupling patterns, and fluorine integration .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for the tricyclic core .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformations (e.g., single-crystal analysis as in ).
- HPLC/Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95% target) .
Q. How can initial biological activity screening be designed for this compound?
Prioritize in vitro assays targeting hypothesized mechanisms (e.g., kinase inhibition, DNA intercalation):
- Enzyme inhibition assays : Use fluorescence-based kits (e.g., ADP-Glo™ for kinases) with IC₅₀ determination .
- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT/WST-1 protocols, including positive controls (e.g., doxorubicin) .
- Solubility/DMSO compatibility : Pre-screen compound solubility in PBS/DMSO to avoid false negatives due to precipitation.
Advanced Research Questions
Q. How can synthetic scalability challenges be addressed without compromising yield or purity?
- Catalyst screening : Replace expensive transition-metal catalysts (e.g., Grubbs catalysts) with cheaper alternatives (e.g., Hoveyda-Grubbs) for large-scale ring-closing steps .
- Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., fluorination) to improve safety and reproducibility .
- Workup optimization : Replace column chromatography with crystallization or pH-dependent extraction (e.g., acid/base partitioning) for cost-effective purification .
Q. What strategies resolve contradictions between computational modeling and experimental data (e.g., binding affinity vs. bioactivity)?
- Orthogonal validation : Pair docking simulations (e.g., AutoDock Vina) with Surface Plasmon Resonance (SPR) to measure real-time binding kinetics .
- Conformational analysis : Use dynamic NMR (e.g., NOESY) or MD simulations (AMBER/CHARMM) to assess flexible regions that may affect binding .
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may explain discrepancies .
Q. How can the metabolic stability and pharmacokinetic (PK) properties of this compound be systematically evaluated?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS over 60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess drug-drug interaction risks.
- Permeability assays : Caco-2 monolayers or PAMPA to predict intestinal absorption (Pe > 1 × 10⁻⁶ cm/s desirable) .
Q. What advanced structural characterization methods are needed to study dynamic interactions in solution?
- Dynamic NMR : Variable-temperature ¹H NMR to probe ring-flipping or substituent rotation in the tricyclic core .
- EPR Spectroscopy : Spin-label derivatives to study conformational changes under physiological conditions.
- SAXS/WAXS : Analyze aggregation behavior or supramolecular interactions in aqueous buffers .
Methodological Tables
Table 1: Key Reaction Parameters for Synthesis Optimization
| Step | Critical Variables | Monitoring Tools |
|---|---|---|
| Cyclopentanecarbonylation | Catalyst (AlCl₃ vs. FeCl₃), solvent polarity | ¹H NMR, TLC (Rf tracking) |
| Fluorination | DAST stoichiometry, reaction time | ¹⁹F NMR, GC-MS |
| Tricyclic core assembly | Temperature (±2°C), inert gas purity | HPLC, HRMS |
Table 2: Assay Design for Biological Screening
| Assay Type | Key Parameters | Controls |
|---|---|---|
| Kinase inhibition | ATP concentration (1–10 mM), incubation time (30–60 min) | Staurosporine (positive), DMSO (vehicle) |
| Cell viability | Cell density (5,000–10,000 cells/well), serum concentration | Untreated cells, Triton X-100 (lytic control) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
